molecular formula C15H25NO B262641 N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine

N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine

Cat. No.: B262641
M. Wt: 235.36 g/mol
InChI Key: QGPJVARPEYGDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C15H25NO/c1-4-17-11-5-10-16-12-14-6-8-15(9-7-14)13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3

InChI Key

QGPJVARPEYGDPY-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC=C(C=C1)C(C)C

Canonical SMILES

CCOCCCNCC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-iso-Propylbenzaldehyde (1.007 g, 6.798 mmol) was dissolved in methanol (5 ml). Trimethyl orthoformate (5 ml) was added. 3-Ethoxypropylamine (681 mg, 6.6 mmol) was then added and followed by acetic acid (0.2 ml). After standing at room temperature overnight, DCM (5 ml) was added and followed by borohydride on polymer support (5.28 g, 13.2 mmol). The mixture was shaken at room temperature for 4 days and then filtered. The filtrate was evaporated. The residue was dissolved in acetonitrile, then divided into two portions and loaded on 2 columns (ISOLUTE® PRS, 10 g/70 ml, wetted with acetonitrile). It was eluted with acetonitrile, then methanol and then methanol (NH3 sat.). The product fractions were combined and evaporated. Oil product 1.283 g was obtained, yield 83%.
Quantity
1.007 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
681 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Six
Yield
83%

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